N-benzyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide” is a complex organic compound. It is related to a class of compounds known as thiadiazoles, thioamides, and pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines . These compounds have been synthesized for various purposes, including antimicrobial activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reaction proceeds cleanly and completely in the presence of different amines to afford a series of pyrimidine and indene-containing products .Scientific Research Applications
Crystal Structure Analysis
Research has explored the crystal structures of related compounds, which are crucial for understanding the molecular conformation, electronic structure, and potential interactions with biological targets. For example, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar molecules have been studied, revealing details about their folded conformations and intramolecular hydrogen bonding (Subasri et al., 2016).
Synthesis of Novel Compounds
The synthesis of novel compounds derived from related chemical structures has been extensively researched. For instance, novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines have been synthesized from visnaginone and khellinone, showcasing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Antitumor Agents and Inhibitors
The development of antitumor agents and inhibitors based on pyrimidine derivatives is another significant area of application. For example, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, demonstrating the compound's potential in cancer therapy (Gangjee et al., 2007).
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures are known to interact with multiple receptors, which can lead to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
Compounds with similar structures have been shown to have a wide range of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of many compounds .
Properties
IUPAC Name |
N-benzyl-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-12-9-21-17-15(18(25)23(3)19(26)22(17)2)16(12)27-11-14(24)20-10-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHTVATSYOCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1SCC(=O)NCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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